molecular formula C17H17ClN4O2 B2773867 Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 866149-11-3

Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2773867
CAS No.: 866149-11-3
M. Wt: 344.8
InChI Key: RCTNKECFCJIFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C17H17ClN4O2 and its molecular weight is 344.8. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Properties of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine scaffold is recognized for its versatile use in drug discovery, exhibiting a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. The structure-activity relationship (SAR) studies have focused extensively on this scaffold due to its potential in developing drug-like candidates. The synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives have been explored, revealing significant biological properties and SAR studies. This scaffold presents an opportunity for medicinal chemists to exploit its potential further in drug development (Cherukupalli et al., 2017).

Role of Pyrimidine in Organic Synthesis and Catalysis

Pyrimidines play a crucial role in organic synthesis and catalysis, serving as foundational structures for creating various compounds with medicinal and biological significance. The diverse functionalities of pyrimidine derivatives, including their capacity to form coordination as well as hydrogen bonds, make them suitable for use as sensing probes. This versatility underlines their importance in both the synthesis of novel compounds and their broad range of applications in medicine and biology (Jindal & Kaur, 2021).

Application in Optoelectronic Materials

Quinazolines and pyrimidines are integral to the development of novel optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating materials used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This highlights the potential of functionalized quinazolines and pyrimidines in advancing optoelectronic technology (Lipunova et al., 2018).

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can have promising neuroprotective and anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of action of Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is not well-defined. It is known that pyrimidine derivatives can inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Properties

IUPAC Name

ethyl 6-[(6-chloropyridin-3-yl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-4-24-17(23)14-9-20-22-11(3)13(10(2)21-16(14)22)7-12-5-6-15(18)19-8-12/h5-6,8-9H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTNKECFCJIFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)CC3=CN=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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